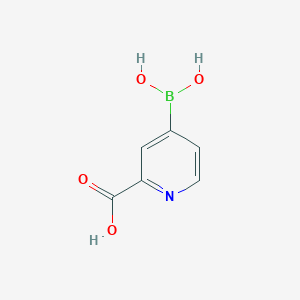

2-Carboxypyridine-4-boronic acid

説明

Significance of Pyridine-Boronic Acid Scaffolds in Modern Chemistry

Pyridine-boronic acids are a class of organic compounds that have garnered substantial interest across diverse fields of chemical research, including medicinal chemistry, organic synthesis, and materials science. boronmolecular.comnih.gov The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a structural motif present in a vast number of biologically active compounds, including vitamins and alkaloids. nih.gov Its inclusion in a molecule can enhance water solubility and provide a site for specific biological interactions, making it a "privileged scaffold" in drug design. nih.govresearchgate.netrsc.org

The boronic acid group, -B(OH)₂, is a versatile functional group that acts as a mild Lewis acid. researchgate.net This characteristic allows it to participate in a wide array of chemical transformations and to form reversible covalent bonds with molecules containing diol groups, such as sugars and certain amino acids. boronmolecular.comwikipedia.org This unique binding capability is exploited in the development of sensors for biological molecules. borates.today

The combination of these two moieties in pyridine-boronic acid scaffolds results in bifunctional reagents with significant utility. They are extensively used as building blocks in transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.netnih.gov This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals and advanced materials. boronmolecular.comresearchgate.net The stability, generally low toxicity, and versatile reactivity of pyridine-boronic acids have solidified their role as indispensable tools for chemists. nih.govmdpi.com

Historical Context of Boronic Acids in Organic Synthesis and Materials Science

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wikipedia.orgwikiwand.comwiley-vch.de For many years, these compounds were regarded as chemical curiosities with limited application. wiley-vch.de However, over the past few decades, their status has been elevated from neglected compounds to a primary class of synthetic intermediates. wiley-vch.de

A pivotal moment in the history of boronic acids was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide proved to be a highly efficient and functional-group-tolerant method for creating carbon-carbon bonds. researchgate.net The utility and robustness of this reaction revolutionized the synthesis of biaryls, which are common structures in pharmaceuticals and organic materials. The significance of this work was formally recognized with the 2010 Nobel Prize in Chemistry.

In materials science, the ability of boronic acids to form reversible covalent bonds with diols has been harnessed to create "smart" materials. These materials can respond to specific stimuli, such as the presence of glucose, leading to applications in sensing and drug delivery systems. borates.todayresearchgate.net The unique electronic properties and stability of boronic acids have also made them valuable components in the development of organic light-emitting diodes (OLEDs) and other functional materials. boronmolecular.com The journey of boronic acids from a niche area of study to a central tool in both organic synthesis and materials science highlights their remarkable versatility. boronmolecular.comwiley-vch.de

Scope and Research Trajectories of 2-Carboxypyridine-4-boronic Acid

This compound, also known as 4-boronopicolinic acid, is a specific example of the pyridine-boronic acid scaffold that integrates three distinct functional groups: a pyridine ring, a carboxylic acid, and a boronic acid. cymitquimica.comscbt.com This trifunctional nature provides multiple reaction sites, allowing for complex and controlled molecular assembly. The carboxylic acid group can participate in amide bond formation, the boronic acid is available for cross-coupling reactions or ester formation, and the pyridine nitrogen offers a site for coordination or quaternization.

Current research on this compound and its derivatives is exploring its potential as a highly specialized building block. In medicinal chemistry, there is interest in using such compounds to create novel therapeutics. The introduction of a boronic acid group into bioactive molecules has been shown to modify their selectivity and pharmacokinetic properties. exlibrisgroup.comrsc.org For instance, the replacement of a carboxylic acid with a boronic acid has, in some cases, increased the selective toxicity of compounds towards cancer cells. mdpi.com

In materials science, the compound serves as a linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. The defined geometry of the pyridine ring combined with the versatile connectivity of the carboxyl and boronyl groups allows for the design of porous materials with tailored properties for catalysis or gas storage. Research is focused on leveraging its unique structure to synthesize novel compounds and materials with advanced functionalities. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BNO₄ | nih.gov |

| Molecular Weight | 166.93 g/mol | nih.gov |

| CAS Number | 1072946-59-8 | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Boiling Point | 486.3±55.0 °C (Predicted) | chemicalbook.com |

| Density | 1.50±0.1 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 0.93±0.50 (Predicted) | chemicalbook.com |

特性

IUPAC Name |

4-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKBLCPJNBCIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634896 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-59-8 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Carboxypyridine 4 Boronic Acid and Its Derivatives

Strategies for Boronic Acid Moiety Introduction on Pyridine (B92270) Frameworks

The introduction of a boronic acid group onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle and the potential for the nitrogen atom to coordinate with and deactivate metal catalysts. rsc.org Several strategies have been developed to overcome these hurdles.

Electrophilic Borylation Techniques

Electrophilic borylation offers a direct method for C-H bond functionalization. In this approach, a strong boron electrophile, such as boron tribromide (BBr3), is used to borylate the pyridine ring. researchgate.netnih.gov The reaction often requires a hindered base to trap the generated acid byproduct. researchgate.net The resulting dihaloborylpyridine intermediates are stable enough to be handled in air and can serve as a platform for further derivatization. nih.gov This method is particularly useful for the synthesis of pyridine-borane complexes. nih.gov However, for some substrates, the high reactivity of the borylating agent can lead to challenges in controlling regioselectivity, and the use of a catalyst like aluminum chloride (AlCl3) under forcing conditions may be necessary. rsc.org

Transition Metal-Catalyzed Borylation Reactions (e.g., Ir-catalyzed, Suzuki-Miyaura)

Transition metal-catalyzed reactions are powerful tools for the regioselective borylation of pyridines.

Iridium-Catalyzed Borylation: Iridium-based catalysts are highly effective for the C-H borylation of pyridines. rsc.orgthieme-connect.de These reactions typically employ a ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). researchgate.net The regioselectivity is often governed by steric factors, with borylation occurring at the less hindered positions. researchgate.netacs.org However, the nitrogen lone pair can inhibit the catalyst, a challenge that can sometimes be overcome by introducing a substituent at the C-2 position. rsc.org Recent advancements have led to the development of Ir-catalysts that can achieve meta-selective C-H borylation of pyridines, particularly with ortho-functionalized substrates. thieme-connect.de

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds and can be adapted for borylation. nih.govresearchgate.net While typically used to couple an organoboron compound with a halide, a variation known as the Miyaura borylation allows for the synthesis of boronic esters from aryl halides and a diboron (B99234) reagent. alfa-chemistry.comorganic-chemistry.org This reaction offers good functional group tolerance but can be challenging for 2-halopyridines due to the inhibitory effect of the pyridine nitrogen on the palladium catalyst and the slow transmetalation of alkyl organoboron species. nih.gov Overcoming these challenges often requires careful optimization of the catalyst, ligands, and base. nih.govalfa-chemistry.com One-pot borylation/Suzuki protocols have been developed to streamline the synthesis of biaryl compounds, eliminating the need to isolate the often-unstable boronic acid intermediate. rsc.org

Boronate Ester Precursors and Their Hydrolysis

A common strategy for synthesizing boronic acids involves the initial formation of a more stable boronate ester, which is then hydrolyzed to the desired boronic acid. wikipedia.org Pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates are frequently used for this purpose due to their stability. nih.govresearchgate.net

The synthesis of pyridine boronate esters can be achieved through various methods, including the reaction of a lithiated or Grignard-derived pyridine with a trialkyl borate, followed by esterification. google.comgoogle.comorgsyn.org For instance, 4-pyridineboronic acid pinacol ester can be synthesized by reacting 4-lithiopyridine (B8661376) with triisopropyl borate, followed by treatment with pinacol. orgsyn.org

Hydrolysis of the boronate ester to the corresponding boronic acid is a crucial final step. wikipedia.org This can be accomplished under various conditions, though the stability of boronic esters to hydrolysis can vary significantly depending on the diol used and the reaction conditions. researchgate.neted.ac.uk For example, MIDA boronates exhibit different hydrolysis rates under different basic conditions, a feature that has been exploited for controlled release in cross-coupling reactions. nih.gov In some cases, hydrolysis can be achieved with reagents like thionyl chloride and pyridine. wikipedia.org

Carboxylic Acid Functionalization and Pyridine Ring Construction

The introduction of a carboxylic acid group is another critical step in the synthesis of 2-carboxypyridine-4-boronic acid.

Oxidation of Methyl-Substituted Precursors to Carboxylic Acids

A straightforward method for introducing a carboxylic acid group onto a pyridine ring is the oxidation of a methyl-substituted precursor. google.comnih.govacs.org Various oxidizing agents can be employed for this transformation. For example, methylpyridines can be oxidized to the corresponding pyridine carboxylic acids using nitric acid in the vapor phase with catalysts like B2O3 and SeO2, or in the liquid phase with catalysts such as cobalt and manganese acetates. google.com Another method involves the oxidation of a methyl-pyridine dissolved in an aqueous solution by passing a molecular halogen in the presence of actinic radiation. google.com The choice of oxidizing agent and reaction conditions is crucial to achieve high yields and avoid side reactions. google.comrsc.org

| Precursor | Oxidizing Agent/Catalyst | Product | Reference |

| β-picoline | Nitric acid, B2O3, SeO2 (vapor phase) | Nicotinic acid | google.com |

| γ-picoline | Nitric acid, B2O3, SeO2 (vapor phase) | Isonicotinic acid | google.com |

| β-picoline | Co(OAc)2, Mn(OAc)4 (liquid phase) | Nicotinic acid | google.com |

| Methyl-pyridine | Molecular halogen, actinic radiation | Pyridine carboxylic acid | google.com |

| p-Xylene | N-alkyl pyridinium (B92312) salt | p-Toluic acid | rsc.org |

Carboxylation Methodologies

Direct carboxylation of the pyridine ring offers an alternative route to pyridine carboxylic acids. A recently developed method allows for the C-4 selective carboxylation of pyridines using carbon dioxide (CO2). chemistryviews.org This one-pot protocol involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2. chemistryviews.org This method is notable for its mild reaction conditions, good functional group tolerance, and applicability to late-stage functionalization of complex molecules. chemistryviews.org

Another approach involves the synthesis of the pyridine ring itself with the carboxylic acid functionality already incorporated. The Hantzsch pyridine synthesis, for example, can be adapted to produce substituted pyridines, which can then be further functionalized. A variation of this involves the reaction of methyl acetoacetate, which is first converted to its enol form, with acetaldehyde (B116499) and ammonia. The resulting product is then oxidized with nitric acid for aromatization, followed by hydrolysis and decarboxylation to remove the ester groups and yield the desired pyridine derivative. youtube.com

Derivatization via Esterification and Deprotection Approaches

The synthesis and modification of this compound often necessitate the use of protecting groups for both the carboxylic acid and the boronic acid functionalities. Esterification serves as a primary method for this protection, rendering the reactive groups inert to certain reaction conditions, improving stability, and enhancing solubility in organic solvents. The subsequent removal of these ester groups, or deprotection, is a critical final step to regenerate the parent functional groups.

The carboxylic acid group is commonly protected as a simple alkyl ester, such as a methyl or ethyl ester, or a more sterically hindered ester like a t-butyl ester. slideshare.net The formation of these esters can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. For pyridine carboxylic acids, specific methods involve reacting the acid with an alkanol in the presence of an alkyl sulfonic acid catalyst and an inert solvent to azeotropically remove water. google.com

The boronic acid moiety is frequently converted into a more stable boronate ester, which is less prone to dehydration to form boroxines and is stable enough for purification by column chromatography. nih.gov The most common protecting group for boronic acids is the pinacol ester, formed by reacting the boronic acid with pinacol. chem-station.com Other diols like diethanolamine (B148213) can also be used. nih.govvt.edu The stability of these cyclic boronate esters is crucial for performing subsequent reactions on other parts of the molecule without disturbing the boronyl group. nih.gov

The deprotection of boronate esters can be more challenging. chem-station.com Standard methods include:

Acidic Hydrolysis: Direct hydrolysis can be employed, often requiring heating. chem-station.com

Oxidative Cleavage: Reagents like sodium periodate (B1199274) can be used to cleave the diol of the ester. nih.gov

Transesterification: A two-step protocol involving transesterification with diethanolamine has been developed as a mild and efficient method for deprotecting pinacolyl boronate esters. nih.govvt.edu This is followed by simple hydrolysis to yield the free boronic acid, a process that tolerates various functional groups and offers ease of product isolation. nih.govvt.edu

Table 1: Common Protecting Groups and Deprotection Methods

| Functional Group | Protecting Group (Ester) | Typical Formation Conditions | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Base Hydrolysis (e.g., NaOH, H₂O) or Acid Hydrolysis | slideshare.netgoogle.com |

| Carboxylic Acid | t-Butyl Ester | Isobutylene, Acid Catalyst | Mild Acid (e.g., Trifluoroacetic Acid) | slideshare.net |

| Boronic Acid | Pinacol Ester | Pinacol, Dehydrating Agent or Azeotropic Removal of Water | Acidic Hydrolysis; or Transesterification with Diethanolamine followed by Hydrolysis | nih.govchem-station.comvt.edu |

| Boronic Acid | MIDA Ester (N-methyliminodiacetic acid) | MIDA, Dehydrating Conditions | Mild Basic Hydrolysis (e.g., NaHCO₃, H₂O) | chem-station.com |

Convergent and Divergent Synthesis Approaches for Analogs

The creation of libraries of structurally related analogs of this compound is essential for structure-activity relationship (SAR) studies in drug discovery. Convergent and divergent syntheses are two powerful strategies employed to achieve this chemical diversity efficiently.

In contrast, a divergent synthesis begins with a common core structure that is systematically modified to generate a library of diverse analogs. nih.gov This approach is ideal for exploring a wide range of functionalizations around the this compound scaffold. A typical divergent strategy might start with a key intermediate, such as 4-bromo-2-pyridinecarboxylic acid methyl ester. This intermediate can be converted to the corresponding pinacol boronate ester. From this single precursor, a multitude of analogs can be generated by subjecting it to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents at the 4-position of the pyridine ring. researchgate.net Another divergent route involves building the functionalized pyridine ring itself through methods like [4+2] cycloadditions, where varying the reaction components leads to a diverse set of substituted pyridinylboronic esters from the outset. arkat-usa.org

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Feature | Convergent Synthesis | Divergent Synthesis | Reference |

|---|---|---|---|

| Overall Strategy | Separate synthesis of advanced fragments followed by late-stage coupling. | Modification of a common intermediate to create a library of analogs. | nih.govnih.gov |

| Efficiency | High overall yield, as linear step count is minimized. Protects complex fragments until the final steps. | Efficient for producing many related compounds from a single starting material. | nih.gov |

| Flexibility | Allows for significant structural changes in different parts of the molecule by swapping out fragments. | Excellent for exploring functionalization at specific positions of a core scaffold. | researchgate.netnih.gov |

| Application Example | Coupling a pre-made substituted pyridine with a boronate-containing fragment via Suzuki reaction. | Using a halogenated 2-carboxypyridine-4-boronate ester as a platform for various cross-coupling reactions. | nih.govnih.gov |

Applications of 2 Carboxypyridine 4 Boronic Acid in Materials Science and Catalysis

The unique bifunctional nature of 2-Carboxypyridine-4-boronic acid, featuring both a Lewis acidic boronic acid group and a coordinating/anchoring carboxypyridine moiety, has positioned it as a valuable compound in the advancement of materials science and catalysis. Its structural attributes allow for versatile applications, ranging from enhancing the efficiency of solar energy conversion devices to the development of highly selective sensors and novel catalytic systems.

Advanced Characterization and Computational Studies

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic methods offer further insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region. For comparison, in a related compound, 4-vinylphenyl boronic acid, the B(OH)₂ protons show a signal around 8.07 ppm. researchgate.net The carboxylic acid proton of 2-Carboxypyridine-4-boronic acid would likely appear as a broad singlet at a significantly downfield chemical shift. In ¹³C NMR, the carbon atoms of the pyridine ring and the carboxyl group would exhibit characteristic chemical shifts, which can be predicted using computational methods.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3000 cm⁻¹ can be assigned to the O-H stretching vibrations of the carboxylic acid and boronic acid groups. researchgate.net A strong absorption peak corresponding to the C=O stretching of the carboxyl group is also anticipated. researchgate.net For the related 2,6-pyridinedicarboxylic acid, this C=O stretch appears at 1689 cm⁻¹. researchgate.net Vibrations associated with the pyridine ring, such as C-N and C-C-N stretching, are also expected to be present. researchgate.net

Electrochemical Characterization of Redox Behavior

The electrochemical properties of this compound, particularly its redox behavior, are of interest for its potential applications in areas such as sensor technology and catalysis. Although specific cyclic voltammetry data for this compound is not widely published, the electrochemical behavior of related pyridine carboxylic acids and pyridine derivatives has been investigated. These studies provide a basis for understanding the potential redox processes involving this compound.

It is anticipated that the molecule could undergo both oxidation and reduction processes. The pyridine ring, being an electron-deficient aromatic system, can be reduced. The presence of the electron-withdrawing carboxylic acid and boronic acid groups would influence the reduction potential. Conversely, the carboxylic acid group could potentially be oxidized under certain conditions. The specific potentials for these processes would be dependent on the experimental conditions, including the solvent, electrolyte, and pH.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like this compound. By solving the quantum mechanical equations that govern the behavior of electrons, DFT can provide valuable insights into various molecular properties.

For a series of pyridine dicarboxylic acids, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to investigate their electronic and molecular properties. researchgate.netelectrochemsci.org Such calculations for this compound would allow for the determination of key quantum chemical parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating high electronic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxylic and boronic acid groups, as well as the nitrogen atom of the pyridine ring, are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the acid groups would be regions of positive potential (electron-poor).

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For this compound, MD simulations, particularly in an aqueous environment, can provide critical insights into its solvation and the nature of its intermolecular interactions.

Simulations of similar molecules, such as dicarboxylic acids and drug-like compounds in water, have demonstrated the importance of hydrogen bonding in dictating their association and aggregation behavior. rsc.orgmdpi.com An MD simulation of this compound in a water box would reveal the formation and dynamics of hydrogen bonds between the solute and solvent molecules. The carboxylic acid and boronic acid groups are expected to be primary sites for hydrogen bonding with water molecules. mdpi.com

Furthermore, MD simulations can be used to study the aggregation of this compound molecules themselves. By analyzing the radial distribution functions and interaction energies, the preferred modes of intermolecular association can be identified. These simulations can elucidate the role of hydrogen bonding and π-π stacking interactions between the pyridine rings in the formation of dimers or larger aggregates. Such studies are crucial for understanding the self-assembly properties of the molecule, which are important for the design of functional materials. All-atom MD simulations have been successfully employed to study the behavior of polymer brushes and their interaction with surrounding ions and water molecules, highlighting the power of this technique in understanding complex interfacial phenomena. rsc.org

Future Directions and Emerging Research Avenues

Expansion of Synthetic Methodologies for Diversified Analogs

The core structure of 2-Carboxypyridine-4-boronic acid, also known by synonyms such as 4-Boronopicolinic acid, presents a unique scaffold for chemical modification. scbt.comcymitquimica.comnih.gov Researchers are actively developing new synthetic strategies to create a diverse library of analogs with tailored properties. Key approaches include metal-halogen exchange followed by borylation, directed ortho-metallation, and various cross-coupling reactions. arkat-usa.org These methods allow for the introduction of a wide range of functional groups onto the pyridine (B92270) ring, leading to novel compounds with potentially enhanced or entirely new functionalities.

Recent progress in the synthesis of pyridinylboronic acids and their esters has highlighted five primary methods:

Halogen-metal exchange and subsequent borylation. arkat-usa.org

Directed ortho-metallation followed by borylation. arkat-usa.org

Palladium-catalyzed cross-coupling of halopyridines. arkat-usa.org

Iridium or rhodium-catalyzed C-H or C-F borylation. arkat-usa.org

[4+2] cycloaddition reactions. arkat-usa.org

The ability to synthesize a variety of analogs is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the performance of these compounds in various applications, from medicinal chemistry to materials science. For instance, the synthesis of non-symmetrical borinic acids can be achieved by the addition of organolithium or Grignard reagents to aryl boronic esters, allowing for the introduction of two different aryl substituents. mdpi.comnih.gov

Integration into Multicomponent and Hybrid Systems

The bifunctional nature of this compound, featuring both a carboxylic acid and a boronic acid group, makes it an ideal building block for the construction of complex multicomponent and hybrid systems. The carboxylic acid can participate in reactions like amidation, while the boronic acid is well-known for its role in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. mdpi.comnih.gov

Researchers are exploring the use of pyridine carboxylic acids as catalysts in multi-component reactions for the synthesis of complex heterocyclic compounds. researchgate.netrsc.org This approach offers an efficient and atom-economical way to build molecular complexity in a single step.

Furthermore, the integration of boronic acids into hybrid materials is a burgeoning field. frontiersin.org For example, metal-organic hybrids of 4-carboxyphenylboronic acid with transition metals like Co(II), Mn(II), and Ni(II) have been reported. acs.org Although direct dative bonds between the metal and the boronic acid were not observed in these initial studies, the formation of second-sphere coordination networks highlights the potential for creating novel materials with unique structural and functional properties. acs.org The synthesis of a new compound involving pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate further demonstrates the utility of pyridine boronic acid derivatives in creating complex, hydrogen-bonded, three-dimensional networks. dergipark.org.tr

Exploration of Novel Biological Targets and Therapeutic Modalities

Boronic acids have already made a significant impact in medicinal chemistry, most notably with the proteasome inhibitor bortezomib. mdpi.com The unique ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues in enzymes makes it a privileged scaffold for drug design. mdpi.com

Derivatives of pyridine carboxylic acids are being investigated for a wide range of therapeutic applications. For instance, various isomers have shown potential as inhibitors of enzymes like KDM4 and KDM5B, which are implicated in cancer. nih.gov Picolinic acid, or pyridine-2-carboxylic acid, is a metabolite of tryptophan and has demonstrated anti-infective and immunomodulatory properties. nih.gov

The replacement of a carboxylic acid group with a boronic acid is a strategy being explored to enhance the biological activity and selectivity of drug candidates. nih.gov For example, chalcone-boronic acid derivatives have shown increased selective toxicity towards breast cancer cells compared to their carboxylic acid counterparts. mdpi.comnih.gov This bioisosteric replacement can lead to stronger interactions with biological targets, such as the Lysine51 residue of MDM2, a key regulator of the p53 tumor suppressor. nih.gov

Development of Advanced Functional Materials with Tunable Properties

The inherent properties of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. The ability of boronic acids to form reversible covalent bonds with diols is being exploited in the design of sensors, particularly for carbohydrates.

Q & A

Basic: What are the standard synthesis and characterization methods for 2-Carboxypyridine-4-boronic acid?

Answer:

this compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. A common approach involves substituting a halogen (e.g., bromine) at the 4-position of a pyridine ring with a boronic acid group using bis(pinacolato)diboron under palladium catalysis . Characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic acid functionality and substitution pattern.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material).

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.

- FT-IR spectroscopy to identify carboxylic acid (-COOH) and boronic acid (-B(OH)₂) stretching vibrations .

Basic: How should researchers purify this compound to achieve high purity?

Answer:

Purification methods include:

- Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted precursors.

- Column chromatography using silica gel with eluents like ethyl acetate/hexane (1:3) or methanol/dichloromethane (5:95).

- Acid-base extraction to isolate the boronic acid from neutral impurities (e.g., adjusting pH to precipitate the compound).

Post-purification, validate purity via HPLC and elemental analysis .

Advanced: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

Answer:

As a boronic acid derivative, it acts as a nucleophilic partner in palladium-catalyzed couplings to form biaryl or heteroaryl structures. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane.

- Base optimization : K₂CO₃ or CsF to stabilize the boronate intermediate.

- Solvent effects : Aqueous/organic biphasic systems enhance coupling efficiency.

Monitor reaction progress via TLC and confirm yields using ¹H NMR. Competing side reactions (e.g., protodeboronation) can arise under acidic conditions, requiring pH control .

Advanced: How can this compound be utilized in designing glucose-sensitive hydrogels?

Answer:

The boronic acid group binds reversibly with diols (e.g., glucose), enabling dynamic crosslinking in hydrogels. Methodological steps:

- Polymer synthesis : Copolymerize with acrylamide or PEG derivatives.

- Glucose responsiveness : Adjust pKa of the boronic acid (via pyridine’s electron-withdrawing effect) to enhance binding at physiological pH.

- Characterization : Swelling ratio measurements under varying glucose concentrations and rheological analysis for mechanical stability. Applications include glucose sensors and self-regulated drug delivery systems .

Advanced: What computational approaches are used to model the structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study boron-oxygen bond angles and charge distribution.

- Molecular Dynamics (MD) : Simulate interactions with diols or proteins in aqueous environments.

- TD-DFT : Predict UV-Vis spectra for photophysical applications. Software tools include Gaussian 16 and SPARTAN’14 .

Advanced: How can researchers resolve contradictory data on the pH-dependent reactivity of this compound?

Answer:

Contradictions often arise from solvent effects or competing protodeboronation. Mitigation strategies:

- pH titration studies : Monitor boronate ester formation via ¹¹B NMR across pH 5–9.

- Buffer selection : Use non-coordinating buffers (e.g., MOPS) to avoid metal interference.

- Competition assays : Compare binding affinity with model diols (e.g., fructose vs. glucose) under controlled conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.

- Spill management : Neutralize with sodium bicarbonate and dispose via approved waste channels. Refer to SDS for toxicity data (H302: harmful if swallowed) .

Advanced: What potential applications exist for this compound in boron neutron capture therapy (BNCT)?

Answer:

While not directly studied, analogous boronic acids are used in BNCT due to their high boron content and tumor-targeting ability. Research steps:

- Biodistribution studies : Radiolabel with ¹⁰B and track accumulation in cancer cells.

- Neutron irradiation : Test cytotoxicity in vitro using thermal neutron beams.

- Conjugation strategies : Link to tumor-specific peptides or antibodies for targeted delivery .

Advanced: How does this compound interact with biological macromolecules for drug delivery?

Answer:

The carboxylic acid enables conjugation to amine-containing biomolecules (e.g., proteins, DNA) via EDC/NHS chemistry. Applications:

- Prodrug design : Attach to therapeutic agents for pH-sensitive release in acidic tumor microenvironments.

- Biomarker detection : Functionalize nanoparticles for glycan recognition on cell surfaces. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What mechanistic insights exist for boronic acid catalysis involving this compound?

Answer:

The compound can act as a Lewis acid catalyst in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。